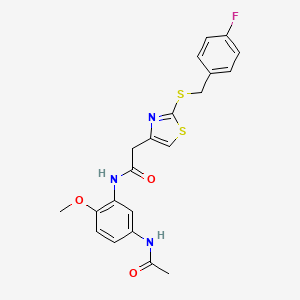

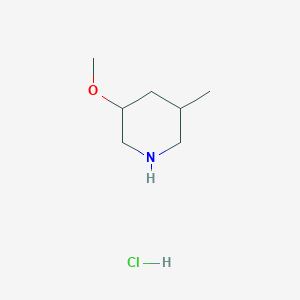

2,6-Dimethyl-3-nitrobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of “2,6-Dimethyl-3-nitrobenzaldehyde” or related compounds often involves multi-step chemical reactions, with an emphasis on optimizing conditions for high yield and purity. The reaction of 2-nitrobenzaldehyde with methyl propiolate and ammonium acetate in acetic acid is a noted pathway, yielding products that have been characterized by X-ray analysis to verify their structures, indicating the complexity and precision required in such synthesis processes (Görlitzer et al., 2005).

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals detailed information about their conformation and intermolecular interactions. For example, studies have shown how molecules can be linked into sheets or chains through a combination of hydrogen bonds and other interactions such as iodo-nitro and aromatic pi-pi stacking, highlighting the significance of structural analysis in understanding the physical and chemical behavior of these compounds (Garden et al., 2004).

Wissenschaftliche Forschungsanwendungen

Photosensitive Protecting Groups

Nitroaromatic compounds, including derivatives similar to 2,6-Dimethyl-3-nitrobenzaldehyde, have been extensively used as photosensitive protecting groups in synthetic chemistry. These groups can be cleaved by light, providing a controlled method for protecting and deprotecting reactive sites during chemical synthesis. The development of such photosensitive groups shows promise for future advancements in the field of synthetic organic chemistry (B. Amit, U. Zehavi, A. Patchornik, 1974).

Catalytic Oxidation of Lignins

Research has explored the catalytic oxidation of lignins into aromatic aldehydes, a process that may involve nitroaromatic compounds as intermediates or catalysts. This area of study is significant for the valorization of lignin, a major component of lignocellulosic biomass, into valuable chemicals (V. Tarabanko, N. Tarabanko, 2017).

Biomedical Applications

While not directly related to this compound, the study of nitroaromatic compounds like pterostilbene, which share some structural similarities, underscores the potential for such molecules in biomedical applications. These compounds exhibit a range of biological activities, including anti-inflammatory, anticancer, and antioxidant properties, suggesting that nitroaromatics could be foundational for developing new therapeutic agents (J. Estrela et al., 2013).

Water Treatment

Nitroaromatic compounds are also studied in the context of water treatment, specifically regarding the removal of nitrosamines from water. This research is crucial for understanding and mitigating the presence of potentially harmful nitrosamine by-products in drinking water (J. Nawrocki, P. Andrzejewski, 2011).

Antioxidant Activity

The role of nitroaromatic compounds in mediating antioxidant activity has been reviewed, providing insights into the mechanisms through which these molecules could protect against oxidative stress. This area of research has implications for food science, pharmacology, and the development of new antioxidants (I. Munteanu, C. Apetrei, 2021).

Wirkmechanismus

Target of Action

Nitro compounds, such as this one, are known to interact with various biological targets due to their high reactivity .

Mode of Action

Nitro compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

It’s known that nitro compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of similar nitro compounds suggest that they can be absorbed and distributed in the body, metabolized (often through reduction), and eventually excreted .

Result of Action

Given its potential reactivity, it could cause various changes at the molecular and cellular level, depending on its specific targets and the nature of its interactions with these targets .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,6-dimethyl-3-nitrobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6-3-4-9(10(12)13)7(2)8(6)5-11/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDATMQRVSHPJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide](/img/structure/B2496325.png)

![N-(3,4-dimethylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2496328.png)

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2496332.png)

![(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2496334.png)

![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone](/img/structure/B2496339.png)

![(4-methylpiperazino){2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanone](/img/structure/B2496341.png)

![N-(3,5-dimethylphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide](/img/structure/B2496344.png)